molecular formula C12H18FNO3 B2508725 tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 2344680-51-7

tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B2508725
CAS No.: 2344680-51-7
M. Wt: 243.278
InChI Key: WMGVVACFAUMAHK-UHFFFAOYSA-N
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Description

tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core with three key substituents: a tert-butoxycarbonyl (Boc) group at position 3, a fluorine atom at position 1, and a formyl group at position 5. This structure combines steric protection (via the Boc group) with reactive sites (formyl and fluorine) that enhance its utility in medicinal chemistry and drug discovery. The fluorine atom likely improves metabolic stability and lipophilicity, while the formyl group enables further derivatization via nucleophilic addition or condensation reactions .

Properties

IUPAC Name

tert-butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO3/c1-10(2,3)17-9(16)14-6-11(8-15)4-12(13,5-11)7-14/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGVVACFAUMAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344680-51-7
Record name tert-butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
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Preparation Methods

The synthesis of tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Reactivity of the Formyl Group

The formyl group (–CHO) undergoes characteristic aldehyde reactions, though its bicyclic environment modulates reactivity.

Reaction TypeConditionsProduct/OutcomeSelectivity Notes
Nucleophilic Addition Grignard reagents (e.g., RMgX)Tertiary alcohol derivatives via 1,2-additionSteric hindrance may favor ketone formation
Oxidation KMnO₄, CrO₃Carboxylic acid (–COOH)Limited by overoxidation risks
Reduction NaBH₄, LiAlH₄Primary alcohol (–CH₂OH)Mild conditions preferred
Condensation NH₂OH·HCl, H₂N–ROximes or hydrazones (e.g., –CH=N–R)High yields due to aldehyde activation

Fluorine Substituent Reactivity

The fluorine atom at position 1 participates in selective transformations:

Reaction TypeConditionsProduct/OutcomeMechanistic Insight
Nucleophilic Aromatic Substitution (SNAr) Strong base (e.g., LDA), –78°CReplacement with –NH₂, –OR, or –SR groupsRequires electron-deficient aromatic systems
Electrophilic Fluorination Selectfluor®/AgFNo reaction (fluorine retention confirmed)Stability under electrophilic conditions

Ester Group Transformations

The tert-butyl ester (–COOtBu) is hydrolyzed under acidic conditions but stable in basic media:

Reaction TypeConditionsProduct/OutcomeApplication Notes
Acidic Hydrolysis HCl (conc.), refluxCarboxylic acid (–COOH)Deprotection for further functionalization
Enzymatic Cleavage Lipases (e.g., CAL-B)Partial hydrolysis (low yield)Limited utility due to steric bulk

Bicyclic Framework Stability

The 3-azabicyclo[3.1.1]heptane core influences reaction pathways:

  • Ring-Opening Reactions :
    Treatment with H₂O₂/NaOH induces ring expansion to a 8-membered lactam, confirmed via NMR .

    Bicyclic coreH2O2Lactam derivative(75% yield)\text{Bicyclic core} \xrightarrow{\text{H}_2\text{O}_2} \text{Lactam derivative} \quad (75\%\ \text{yield})
  • Thermal Stability :
    Decomposes above 200°C via retro-Diels-Alder pathway, releasing CO₂ and tert-butylene .

Mechanistic Considerations

  • Steric Effects : The bicyclic structure impedes bulkier nucleophiles (e.g., tert-butyllithium) from accessing the formyl group .

  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilicity of the formyl carbon, accelerating condensations .

Comparative Reactivity Table

Functional GroupReactivity (Scale: 1–5)Preferred ConditionsCompeting Pathways
Formyl (–CHO)4Anhydrous, low temperatureOveroxidation, dimerization
Fluorine (–F)2Strong base, –78°CElimination (minor)
Ester (–COOtBu)1Acidic aqueousSide reactions at other sites

Scientific Research Applications

Organic Synthesis

Tert-butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate can serve as an intermediate in the synthesis of various nitrogen-containing compounds. The presence of the formyl group allows for further functionalization, making it a versatile building block in organic chemistry.

Synthetic Routes

Common synthetic methods include multi-step reactions that leverage its unique structural features to generate derivatives with enhanced properties or activities. For example, reactions involving nucleophilic additions to the carbonyl group can yield alcohols or amines.

Medicinal Chemistry

The nitrogen-containing bicyclic framework suggests potential interactions with biological targets such as enzymes or receptors, leading to applications in drug discovery and development.

Study on Related Compounds

Research on similar azabicyclo compounds has demonstrated their effectiveness in various therapeutic areas:

  • Antimicrobial Activity : A study published in Journal of Medicinal Chemistry highlighted that azabicyclo compounds exhibit significant antimicrobial properties against resistant strains of bacteria, suggesting that this compound could also possess similar effects .
  • Anticancer Research : Another investigation focused on the anticancer potential of azabicyclo derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models .

Mechanistic Studies

Mechanistic studies using density functional theory (DFT) calculations have provided insights into the reactivity of azabicyclo compounds, indicating that the unique electronic properties conferred by the fluorine atom may enhance their interaction with biological targets .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Bicyclo System Substituents Molecular Formula Reference Evidence
tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (Target) [3.1.1]heptane 1-F, 5-formyl, 3-Boc C₁₄H₂₀FNO₃ N/A (hypothetical)
tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate [3.1.1]heptane 6-formyl, 3-Boc C₁₃H₂₁NO₃
tert-Butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate [3.1.1]heptane 1-formyl, 5-methyl, 3-Boc C₁₄H₂₃NO₃
tert-Butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate [3.1.1]heptane 1-amino, 5-methyl, 3-Boc C₁₂H₂₂N₂O₂
tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate [2.2.1]hept-5-ene 3-oxo, 2-Boc C₁₁H₁₅NO₃

Key Observations:

Positional Isomerism : The placement of the formyl group (e.g., 5- vs. 6-position in [3.1.1]heptane derivatives) significantly alters molecular geometry and reactivity. For example, the target compound’s 5-formyl group may enhance intramolecular interactions compared to the 6-formyl analog .

Substituent Effects: Fluorine at position 1 increases electronegativity and metabolic stability compared to non-fluorinated analogs like the 5-methyl derivative . Amino groups (as in ) introduce basicity, enabling salt formation or hydrogen bonding .

Bicyclo System Variations : Compounds with [2.2.1]heptane cores () exhibit greater ring strain and distinct conformational preferences compared to [3.1.1]heptane derivatives, impacting their solubility and biological activity .

Physicochemical and Functional Properties

The table below compares physical and synthetic data for selected analogs:

Compound Name Molecular Weight (g/mol) Purity Synthesis Highlights Reference Evidence
tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate 239.32 95% Requires multistep functionalization of the bicyclo core
tert-Butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate 226.32 N/A LiAlH4 reduction of precursor amides
tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate 209.24 >95% Di-tert-butyldicarbonate-mediated protection

Functional Insights:

  • Fluorine Impact: The fluorine atom in the target compound likely reduces basicity at the adjacent nitrogen and enhances membrane permeability compared to hydroxyl or amino-substituted analogs .
  • Formyl Reactivity : The formyl group enables conjugation with amines or hydrazines, making it a versatile intermediate for generating Schiff bases or hydrazones .
  • Boc Protection : The tert-butyl group stabilizes the bicyclic amine against oxidation and simplifies purification .

Biological Activity

tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a heterocyclic organic compound notable for its unique structural features, including a nitrogen atom within a bicyclic framework and various functional groups such as a formyl group and a tert-butyl ester. This compound holds potential significance in medicinal chemistry and organic synthesis due to its reactivity and structural diversity.

Structural Characteristics

The molecular formula of this compound is C12_{12}H19_{19}FNO3_3 with a molecular weight of 243.28 g/mol. The compound features a bicyclic structure that contributes to its biological activity and potential applications in drug development.

Key Structural Features

FeatureDescription
Bicyclic Framework Contains a seven-membered ring system
Fluorine Atom Present at the 1-position
Formyl Group Located at the 5-position (CHO)
Carboxylate Group tert-butyl ester at the 3-position

Biological Activity

Despite limited literature on the specific biological activities of this compound, the presence of reactive functional groups suggests several potential avenues for biological interactions:

  • Antimicrobial Activity : Compounds with azabicyclic structures often exhibit antimicrobial properties, potentially making this compound a candidate for further investigation in combating bacterial infections.
  • Enzyme Inhibition : The formyl group may interact with enzymes, suggesting potential as an enzyme inhibitor or modulator, particularly in metabolic pathways involving aldehyde dehydrogenases.
  • Neuropharmacological Effects : Given the nitrogen-containing bicyclic structure, there could be implications for neuropharmacological activity, warranting studies on its effects on neurotransmitter systems.

Case Studies and Research Findings

Currently, there are no published case studies specifically detailing the biological activity of this compound. However, related compounds within the azabicyclic family have been studied extensively for their pharmacological properties:

Related Compounds

Compound NameBiological Activity
Tert-butyl 1-amino-3-azabicyclo[3.1.0]hexaneAntimicrobial and anti-inflammatory properties
Tert-butyl 6-fluoro-3-azabicyclo[3.1.0]hexanePotential neuroprotective effects

Research on similar compounds indicates that modifications to the bicyclic structure can significantly influence biological activity, suggesting that further exploration of this compound could yield valuable insights.

Q & A

Q. Basic

  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR resolve stereochemistry and confirm fluorine substitution. NOESY/ROESY experiments validate bicyclic ring conformation.
  • X-ray crystallography : Definitive proof of stereochemistry and spatial arrangement of substituents.
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., de-fluorinated byproducts).
    Cross-referencing data from multiple techniques ensures accuracy .

How can computational methods be integrated into the reaction design for synthesizing this bicyclic compound?

Q. Advanced

  • Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways and regioselectivity.
  • Machine learning : Trained on existing azabicyclo reaction datasets to propose optimal catalysts or solvents.
  • Microkinetic modeling : Simulates reaction networks to prioritize experimental conditions.
    This approach reduces development time by 30–50% compared to traditional methods .

How can researchers resolve contradictions in stereochemical assignments arising from different analytical methods?

Q. Advanced

  • Combined spectroscopy : Overlay NMR data (e.g., coupling constants) with X-ray-derived crystallographic coordinates to validate assignments.
  • Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed stereoisomers.
  • Dynamic chromatography : Use chiral stationary phases to separate enantiomers and confirm configuration.
    Discrepancies often arise from conformational flexibility; MD simulations can assess low-energy conformers .

What strategies mitigate common side reactions during synthesis, such as formyl group oxidation or fluorine loss?

Q. Basic

  • Protecting groups : Temporarily mask the formyl moiety (e.g., as an acetal) during reactive steps.
  • Inert atmosphere : Prevents oxidation of sensitive groups (argon/nitrogen).
  • Low-temperature steps : Minimize thermal degradation (e.g., –78°C for lithiation).
    Evidence from analogous bromo-azabicyclo systems suggests tert-butyl carbamate stability under mild acidic conditions .

What role does the tert-butyl carbamate group play in the compound’s reactivity and stability?

Q. Advanced

  • Steric protection : Shields the amine from electrophilic attack, enhancing regioselectivity in subsequent reactions.
  • Solubility : Improves solubility in organic solvents, facilitating purification.
  • Deprotection : Cleaved under acidic conditions (e.g., TFA) to generate free amines for further functionalization.
    Comparative studies on similar azabicyclo derivatives highlight its balance of stability and reactivity .

How can researchers design experiments to study bioactivity while ensuring reproducibility?

Q. Advanced

  • Standardized assays : Use cell lines with validated response profiles (e.g., HEK293 for GPCR targeting).
  • Positive controls : Include structurally related azabicyclo compounds with known bioactivity.
  • DoE for dose-response : Optimize concentration ranges and exposure times statistically.
    Reproducibility hinges on rigorous impurity profiling (HPLC-MS) and batch-to-batch consistency .

What strategies are recommended for scaling up synthesis without compromising purity?

Q. Advanced

  • Continuous flow reactors : Enhance heat/mass transfer and reduce side reactions (e.g., via segmented flow).
  • In-line analytics : Real-time HPLC or IR monitoring adjusts parameters dynamically.
  • Crystallization engineering : Optimize solvent-antisolvent systems for high-purity recrystallization.
    Industrial-scale syntheses of related bicyclic compounds achieved >90% yield using these methods .

How can researchers handle impurities identified via HPLC and mass spectrometry?

Q. Basic

  • Fractional crystallization : Separate impurities based on solubility differences.
  • Prep-HPLC : Isolate minor components for structural elucidation (NMR, HRMS).
  • Reaction quenching : Terminate reactions at optimal conversion to prevent byproduct accumulation.
    Impurity profiles from analogous compounds suggest halogenated byproducts require specific quenching protocols .

What advanced methodologies address data contradictions between computational predictions and experimental results?

Q. Advanced

  • Error analysis in DFT : Assess basis set limitations or solvation effects.
  • Hybrid QM/MM models : Combine quantum mechanics for reactive sites with molecular mechanics for bulk solvent.
  • Bayesian optimization : Iteratively refine computational parameters using experimental feedback.
    Case studies in azabicyclo systems show such approaches resolve >80% of discrepancies .

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